Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate
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Overview
Description
Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the fourth position of the benzene ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate typically involves the esterification of 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Reduction of the nitro group: 3-(2-ethoxy-2-oxoethoxy)-4-aminobenzoate.
Hydrolysis of the ester group: 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
- Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
- Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate
- Methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl)acrylate
Comparison: Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds with methoxy or acrylate groups may exhibit different reactivity and applications. The nitro group can participate in redox reactions, making it useful in specific biochemical and pharmaceutical contexts.
Properties
IUPAC Name |
methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-6-8(12(15)18-2)4-5-9(10)13(16)17/h4-6H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQWLHPOXJZYHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650077 |
Source
|
Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214848-28-9 |
Source
|
Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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